2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine - 1214347-45-1

2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

Catalog Number: EVT-1728955
CAS Number: 1214347-45-1
Molecular Formula: C11H6ClF3N2
Molecular Weight: 258.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib

Compound Description: Pexidartinib is a small molecule kinase inhibitor, primarily recognized for its activity against CSF1R. A key study focused on synthesizing its dihydrochloride salt and characterizing the crystal structure of the resulting dihydrate [].

(2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide

Compound Description: This compound is a potent and selective topical androgen receptor antagonist, exhibiting promising results in treating androgenetic alopecia (AGA) [].

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent P2X7 receptor antagonist, demonstrating efficacy in preclinical models and a favorable pharmacokinetic profile [].

N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

Compound Description: This compound's crystal structure was determined by X-ray crystallography, providing insights into its molecular geometry and packing interactions [].

GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea)

Compound Description: Developed as a potential treatment for idiopathic pulmonary fibrosis (IPF), GLPG2938 acts as a potent S1P2 receptor antagonist [].

3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-(pyridin-3-yl)cyclopropanecarboxamide

Compound Description: Preliminary bioassays indicate this compound possesses fungicidal and insecticidal activities [].

6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one

Compound Description: This compound's crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds [].

2-{meth­yl}acrylonitrile

Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals its molecular conformation and intermolecular interactions [].

(E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate

Compound Description: This compound was synthesized and its structure was confirmed by X-ray crystallography, providing details about its molecular geometry and crystal packing [].

2-Amino-4-(2-chloro-5-(4- substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives (Q(1-14))

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. They exhibited notable action against tested microbes [].

2-Chloro-N-( Aryl Substituted ) Acetamide Derivatives of 5-[ 2-Phenyl Pyridin-3-yl ]-1 , 3 , 4-Oxadiazole-2-Thiol

Compound Description: These novel compounds were designed as potential anticancer agents. Cytotoxicity evaluation against PANC-1, Caco-2, and SK-N-SH cell lines revealed that most of the compounds exhibited high cytotoxicity [].

2-(5-(pyridin-3-yl)-4-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)pyridine

Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and crystal packing [].

2''-Amino-4''-[2-(4'-chlorophenyl)-6-methyl imidazo[1, 2-a] pyridin-3-yl]-6''-aryl nicotinonitriles (4a-4l)

Compound Description: This series of compounds was synthesized and screened for biological activity against various bacteria and fungi. Some of the compounds exhibited moderate activity [].

4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol (12g)

Compound Description: Compound 12g displayed greater potency than crizotinib in inhibiting the growth of HepG2 cells in vitro. It effectively inhibited c-Met kinase and the P-gp and MRP1/2 efflux pumps in cancerous cells [].

6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazab icyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

Compound Description: This compound is a RET kinase inhibitor and has potential applications in treating RET-associated diseases and disorders [].

4-(8-chloro-[1,2,4]triazolo[4,3-α]pyridin-3-yl)phenol

Compound Description: The title compound's crystal structure was analyzed using X-ray crystallography to determine its three-dimensional structure and intermolecular interactions in the solid state [].

2-[6-chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME)

Compound Description: CLINME is a radioligand designed for imaging the peripheral benzodiazepine receptors using positron emission tomography (PET) [].

1,1′-{[3,5-Bis(dodecyloxy-carbonyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-2,6-diyl]bis-(methylene)}bis(pyridin-1-ium) Dibromide (7)

Compound Description: Compound 7 is a double-charged cationic amphiphilic 1,4-dihydropyridine derivative synthesized and characterized as part of a study focusing on the development of novel amphiphilic compounds [].

[4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone

Compound Description: The crystal structure of this compound was determined, revealing its molecular conformation and intermolecular interactions [].

ATI22-107 [2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Dimethyl Ester]

Compound Description: ATI22-107 is a novel dual pharmacophore designed to inhibit both type III phosphodiesterases (PDE-III) and L-type calcium channels (LTCC). It exhibits inotropic effects with a reduced risk of Ca2+ overload compared to pure PDE-III inhibitors [].

6-Trifluoromethyl Derivatives of 2-Arylamino-4-(Pyridin-3-yl) Pyrimidines

Compound Description: This group of compounds was synthesized, including a 6-trifluoromethyl derivative of the tyrosine kinase inhibitor nilotinib [].

6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids

Compound Description: This series of compounds was synthesized and evaluated as potential inhibitors of Rab geranylgeranyl transferase (RGGT) [].

6-Substituted Pyridin-3-yl C-Nucleosides

Compound Description: These compounds were synthesized through a novel and practical methodology. This research focuses on the preparation of a diverse set of C-nucleosides with a pyridin-3-yl moiety at the C1' position. Various substituents were introduced at the 6-position of the pyridine ring to explore their impact on biological activity [].

2-(Pyridin-3-yl)-1H-Imidazole-4,5-Dicarboxylate and Oxalate Ligands

Compound Description: These ligands were used to construct two new types of three-dimensional d–f heterometallic coordination polymers. The study investigated the luminescence and magnetic properties of the resulting coordination frameworks [].

4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine ([18F]FIPM)

Compound Description: [18F]FIPM is a radiotracer designed to target leucine-rich repeat kinase 2 (LRRK2) for PET imaging. Despite its high in vitro binding affinity, [18F]FIPM showed limited in vivo specific binding in mice [].

Tetrahydrothieno[2,3-c]pyridin-2-yl (THTP) Derivatives

Compound Description: This study investigated the fluorescence properties and bovine serum albumin (BSA) binding affinity of a series of substituted tetrahydrothieno[2,3-c]pyridin-2-yl (THTP) derivatives. The derivatives were synthesized by reacting 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with various chloro- and nitro-substituted aromatic aldehydes [].

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

Compound Description: This class of compounds includes racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28), a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2) [].

3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2- a ]pyridine-2-yl)phenyl Acetate Derivatives

Compound Description: This series of compounds acts as glucagon-like peptide 1 receptor (GLP-1R) agonists, showing potential as antidiabetic agents [, ].

1-(6-Bromo-Pyridin-3-yl)-Ethanone

Compound Description: This compound was synthesized using a straightforward two-step procedure starting from 2,5-dibromopyridine. The synthesis involved a magnesium halide exchange reaction followed by a nucleophilic substitution, achieving a high overall yield [].

Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate

Compound Description: This compound's crystal structure was analyzed to understand its conformation and intermolecular interactions. It exists as two independent molecules in the asymmetric unit, differing primarily in the conformation of the ester substituents [].

methyl]phosphonate and Related Derivatives

Compound Description: This research investigates the crystal structures and hydrogen-bonding networks of hydrogen {phosphono[(pyridin-1-ium-3-yl)amino]methyl}phosphonate and its derivatives, including those with chlorine substituents at the 2- and 6-positions of the pyridine ring. The study reveals the impact of substituents and conformational isomerism on the hydrogen-bonding patterns and crystal packing of these compounds [].

Properties

CAS Number

1214347-45-1

Product Name

2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

IUPAC Name

2-chloro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine

Molecular Formula

C11H6ClF3N2

Molecular Weight

258.62 g/mol

InChI

InChI=1S/C11H6ClF3N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H

InChI Key

SANNJCDTZVTSEJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.